Rp-8-CPT-cAMPS

Descripción general

Descripción

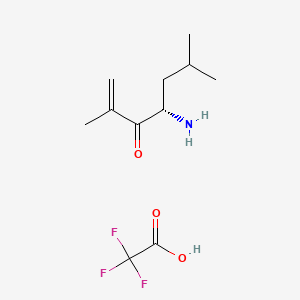

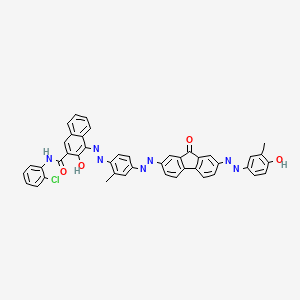

Rp-8-CPT-AMP (sal de sodio): es una combinación estructural de los análogos de AMP cíclico lipofílicos y no hidrolizables, 8-CPT-AMP cíclico y Rp-AMP cíclico . Funciona como un inhibidor selectivo de sitio de la proteína quinasa A (PKA) tipo I y II, con preferencia hacia el sitio A del tipo I y el sitio B del tipo II . Al ocupar los sitios de unión de AMP cíclico en la subunidad reguladora de PKA, el Rp-8-CPT-AMP cíclico evita la activación disociativa de la holoenzima quinasa .

Aplicaciones Científicas De Investigación

El Rp-8-CPT-AMP (sal de sodio) tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Rp-8-CPT-AMP (sal de sodio) ejerce sus efectos al ocupar los sitios de unión de AMP cíclico en la subunidad reguladora de la proteína quinasa A (PKA) . Esto evita que la holoenzima quinasa experimente una activación disociativa, inhibiendo así la actividad de la PKA . Los objetivos moleculares involucrados incluyen las subunidades reguladoras de la PKA tipo I y II, con preferencia por el sitio A del tipo I y el sitio B del tipo II .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Rp-8-CPT-cAMPS plays a significant role in biochemical reactions, particularly in the regulation of protein kinase A (PKA) I and II . It interacts with these enzymes by preferentially selecting site A of RI compared to site A of RII and site B of RII compared to site B of RI . This selective interaction allows this compound to effectively inhibit the activation of PKA I and II .

Cellular Effects

In cellular processes, this compound has been shown to block the phosphorylation of VASP by 6-Bnz-cAMP and significantly reduce VASP phosphorylation by forskolin and fenoterol . This indicates that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation . By occupying cAMP binding sites at the regulatory subunit of PKA, this compound prevents the kinase holoenzyme from dissociative activation . This unique mechanism of action allows this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits sufficient stability at room temperature and does not require special care during handling or shipment . It should be protected from bright light, stored in the freezer, and preferably in freeze-dried form for longer storage periods, as the agonistic 8-CPT-cAMP can be formed slowly by oxidation processes .

Metabolic Pathways

This compound is involved in the cAMP-dependent PKA pathway . It interacts with enzymes in this pathway, particularly PKA I and II, and can influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its high lipophilicity and good membrane permeability

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Rp-8-CPT-AMP (sal de sodio) se sintetiza a través de una serie de reacciones químicas que involucran la combinación de 8-CPT-AMP cíclico y Rp-AMP cíclico .

Métodos de producción industrial: Los métodos de producción industrial para Rp-8-CPT-AMP (sal de sodio) no están ampliamente documentados en la literatura pública. es probable que la síntesis a gran escala siga principios similares a la síntesis de laboratorio, con optimización para rendimiento, pureza y rentabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: El Rp-8-CPT-AMP (sal de sodio) principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como el grupo 4-clorofeniltio . Es relativamente estable y no se oxida ni se reduce fácilmente en condiciones de laboratorio estándar .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y reacciones del Rp-8-CPT-AMP (sal de sodio) incluyen solventes orgánicos como la dimetilformamida (DMF), el dimetilsulfóxido (DMSO) y el etanol . Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para garantizar la estabilidad del compuesto .

Productos principales: Los productos principales formados a partir de reacciones que involucran Rp-8-CPT-AMP (sal de sodio) son típicamente derivados con grupos funcionales modificados, que pueden utilizarse para estudios bioquímicos adicionales .

Comparación Con Compuestos Similares

Compuestos similares:

8-CPT-AMP cíclico: Un activador lipofílico de las proteínas quinasas dependientes de AMP cíclico.

Rp-AMP cíclico: Un análogo no hidrolizable de AMP cíclico que actúa como un inhibidor competitivo de la PKA.

Singularidad: El Rp-8-CPT-AMP (sal de sodio) es único en su capacidad para inhibir selectivamente tanto la PKA tipo I como la tipo II con preferencia por sitios de unión específicos . Esta especificidad lo convierte en una herramienta valiosa para estudiar los roles distintos de las isoformas de PKA en la señalización celular .

Propiedades

IUPAC Name |

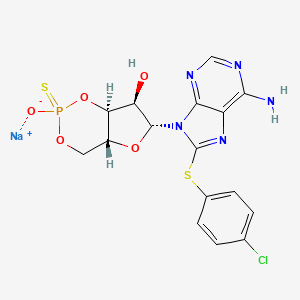

sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O5PS2.Na/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(26-15)5-25-28(24,29)27-12;/h1-4,6,9,11-12,15,23H,5H2,(H,24,29)(H2,18,19,20);/q;+1/p-1/t9-,11-,12-,15-,28?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXMSJRRXLCVMW-JVSRKQJHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=S)(O1)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO5PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635549 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129735-01-9 | |

| Record name | Sodium (4aR,6R,7R,7aS)-6-{6-amino-8-[(4-chlorophenyl)sulfanyl]-9H-purin-9-yl}-7-hydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![(3β,5β,12β)-3-[[[4-[R-(R)]]-2,6-Dideoxy-4-O-[1-(1-methyl-2-oxoethoxy)-2-oxoethyl]-β-D-ribo-hexopyran](/img/structure/B570297.png)